molecular formula C19H16ClN3O3S B8103976 HPN-01

HPN-01

Cat. No.: B8103976
M. Wt: 401.9 g/mol
InChI Key: XJLFMRGTLRIXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HPN-01 is a potent and selective inhibitor of IκB kinase (IKK), which plays a crucial role in the regulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This compound has shown significant potential in the treatment of various inflammatory diseases and metabolic disorders, particularly non-alcoholic steatohepatitis (NASH) and metabolic dysfunction-associated steatohepatitis (MASH) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HPN-01 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

HPN-01 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

HPN-01 has a wide range of scientific research applications, including:

Mechanism of Action

HPN-01 exerts its effects by selectively inhibiting IκB kinase (IKK), which is a key regulator of the NF-κB pathway. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκB, thereby blocking the translocation of NF-κB to the nucleus. This results in the suppression of pro-inflammatory cytokine production and the attenuation of inflammatory responses . Additionally, this compound has been shown to regulate lipid metabolism and reduce liver steatosis in models of NASH .

Comparison with Similar Compounds

HPN-01 is unique in its high selectivity for IKK and its ability to inhibit multiple isoforms of the kinase (IKK-α, IKK-β, and IKK-ε). Similar compounds include:

This compound stands out due to its broader selectivity and potential therapeutic applications in metabolic disorders and liver diseases .

Properties

IUPAC Name

2-amino-5-(4-chlorophenyl)-3-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-14-5-1-11(2-6-14)13-9-16(18(21)17(10-13)19(22)24)12-3-7-15(8-4-12)27(23,25)26/h1-10H,21H2,(H2,22,24)(H2,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLFMRGTLRIXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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